molecular formula C17H15N3O3S B11090111 2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide

2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B11090111
M. Wt: 341.4 g/mol
InChI Key: XFLIRFDUNCBPJD-UHFFFAOYSA-N
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Description

2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

The synthesis of 2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Introduction of the phenoxymethyl group: This step involves the reaction of the oxadiazole intermediate with phenoxymethyl halides under basic conditions.

    Thioether formation: The oxadiazole derivative is then reacted with thiol compounds to introduce the sulfanyl group.

    Acetamide formation: Finally, the compound is reacted with phenylacetyl chloride to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with some studies showing promising results in vitro.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide can be compared with other oxadiazole derivatives, such as:

    5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol: Known for its acetylcholinesterase inhibitory activity.

    5-(2-methylbenzyl)-1,3,4-oxadiazole-2-thiol: Studied for its potential as an anti-inflammatory agent.

    2-{[5-(phenoxymethyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl-N-phenylacetamide: Investigated for its potential use in treating neurological disorders.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C17H15N3O3S/c21-15(18-13-7-3-1-4-8-13)12-24-17-20-19-16(23-17)11-22-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,21)

InChI Key

XFLIRFDUNCBPJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)COC3=CC=CC=C3

Origin of Product

United States

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